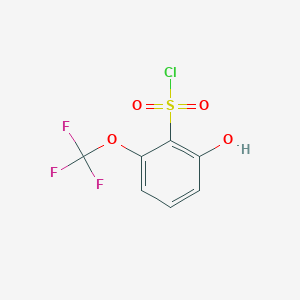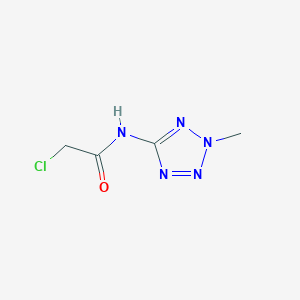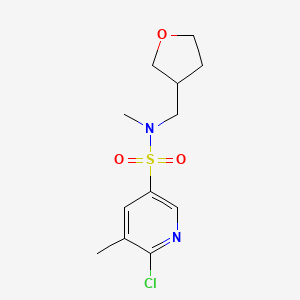
2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H4ClF3O4S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “this compound” is 276.62 g/mol . The InChI code for this compound is 1S/C7H4ClF3O4S/c8-15(12,13)6-4-2-1-3-5(6)14-7(9,10)11/h1-4H .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 276.62 g/mol and the InChI code is 1S/C7H4ClF3O4S/c8-15(12,13)6-4-2-1-3-5(6)14-7(9,10)11/h1-4H .Scientific Research Applications
Novel Sulfonated Nanofiltration Membranes for Dye Treatment
The compound's derivatives have been used in the creation of novel sulfonated thin-film composite nanofiltration (TFC) membranes. These membranes exhibit improved water flux and dye rejection capabilities due to enhanced surface hydrophilicity, facilitated by the introduction of sulfonated aromatic diamine monomers. This advancement represents a significant contribution to the treatment of dye solutions in wastewater, highlighting the compound's role in improving environmental sustainability through water purification technologies (Liu et al., 2012).
Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons
Another application involves the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using derivatives of 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride. This process has shown high yields of benzophenones, demonstrating the compound's utility in organic synthesis, particularly in the creation of aromatic ketones. This methodology offers a valuable tool for chemical synthesis, enabling the development of diverse organic compounds with potential applications in pharmaceuticals and materials science (Keumi et al., 1988).
Development of Sulfonated Polyfluoroalkoxysulfonyl Phthalocyanines
The compound has also been instrumental in the synthesis of sulfonated polyfluoroalkoxysulfonyl phthalonitriles and their corresponding zinc and cobalt phthalocyanines. These materials are noteworthy for their enhanced electronic properties, making them suitable for use in dye-sensitized solar cells, organic photovoltaics, and electronic devices. The modification of phthalocyanines with polyfluoroalkoxysulfonyl groups leads to improved stability and electronic performance, underscoring the compound's significance in the advancement of materials for energy conversion and storage (Kondratenko et al., 1999).
Synthesis of Trifluoromethylated Sultones
The chemical has facilitated the development of a photo-redox-catalyzed procedure for the one-step formation of sultones from α,ω-alkenols. This innovative method highlights the compound's utility in synthesizing fluorinated sultones, which are attractive for their potential applications as electrolyte additives in lithium-ion batteries and as motifs in drug synthesis, reflecting the compound's versatility in facilitating the synthesis of functionally diverse chemical entities (Rawner et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-6-(trifluoromethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O4S/c8-16(13,14)6-4(12)2-1-3-5(6)15-7(9,10)11/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHLDCXTZXWITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)S(=O)(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749972.png)


![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2749976.png)
![5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2749978.png)




![N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2749984.png)

![6-Methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2749987.png)
![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propionate](/img/structure/B2749990.png)

